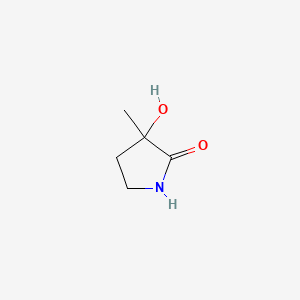

3-Hydroxy-3-methylpyrrolidin-2-one

Description

Chemical Class and Structural Characteristics

At its core, 3-Hydroxy-3-methylpyrrolidin-2-one (B6250229) is a substituted derivative of pyrrolidin-2-one. Its classification and properties are fundamentally derived from this parent structure, with significant modifications in its chemical behavior attributed to the specific substituents it bears.

Pyrrolidinone Core System

The stability and reactivity of the pyrrolidinone ring are influenced by the interplay between the ring strain of the five-membered system and the electronic effects of the amide group. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which imparts a degree of resonance stabilization.

Specificity of 3-Hydroxyl and 3-Methyl Substitution

The identity of this compound is defined by the presence of both a hydroxyl (-OH) group and a methyl (-CH₃) group attached to the third carbon atom of the pyrrolidinone ring. This geminal disubstitution, where two substituents are on the same atom, has several important consequences for the molecule's properties.

The hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences the molecule's solubility in polar solvents and its potential to interact with biological targets. The methyl group, in contrast, is a nonpolar, electron-donating alkyl group. Its presence adds steric bulk to the molecule, which can affect the conformation of the pyrrolidinone ring and influence how the molecule interacts with its environment. The combination of a polar hydroxyl group and a nonpolar methyl group on the same carbon creates a unique electronic and steric environment on one face of the molecule.

While specific research on this compound is limited, data for the closely related compound, 3-hydroxy-1-methylpyrrolidin-2-one, can provide some insights into the general physicochemical properties that might be expected.

| Property | Value (for 3-hydroxy-1-methylpyrrolidin-2-one) | Reference |

|---|---|---|

| Molecular Formula | C₅H₉NO₂ | nih.gov |

| Molecular Weight | 115.13 g/mol | nih.gov |

| XLogP3-AA | -1.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Stereochemical Features and Isomerism

A critical aspect of the structure of this compound is its stereochemistry. The carbon atom at the 3-position is bonded to four different groups: the hydroxyl group, the methyl group, the C2 carbon of the ring (part of the carbonyl group), and the C4 carbon of the ring. This makes the C3 atom a chiral center.

The presence of a single chiral center means that this compound can exist as a pair of enantiomers: (R)-3-Hydroxy-3-methylpyrrolidin-2-one and (S)-3-Hydroxy-3-methylpyrrolidin-2-one. These two molecules are non-superimposable mirror images of each other. Enantiomers typically have identical physical properties, such as melting point and boiling point, but they can exhibit different biological activities due to the stereospecific nature of biological receptors and enzymes.

The existence of stereoisomers is confirmed by the availability of specific enantiomers of related compounds, such as (3R)-3-hydroxy-1-methyl-pyrrolidin-2-one. achemblock.com The synthesis of a single enantiomer of this compound would require a stereoselective synthetic route.

| Feature | Description |

|---|---|

| Chiral Center | C3 |

| Number of Stereoisomers | 2 (a pair of enantiomers) |

| Enantiomer Designations | (R)-3-Hydroxy-3-methylpyrrolidin-2-one and (S)-3-Hydroxy-3-methylpyrrolidin-2-one |

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3-hydroxy-3-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H9NO2/c1-5(8)2-3-6-4(5)7/h8H,2-3H2,1H3,(H,6,7) |

InChI Key |

OWGJCVMFEQELOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1=O)O |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 3 Hydroxy 3 Methylpyrrolidin 2 One

Reactions Involving the Hydroxyl Group

The tertiary alcohol at the C3 position is a key site for functionalization, although its reactivity is influenced by steric hindrance and the electronic effects of the adjacent lactam ring.

Substitution Reactions at the Hydroxyl Position

The hydroxyl group of 3-hydroxy-3-methylpyrrolidin-2-one (B6250229) is a poor leaving group in itself. Therefore, substitution reactions at this position typically require prior activation of the hydroxyl group to convert it into a better leaving group. youtube.comlibretexts.org

One common strategy for the substitution of tertiary alcohols involves reaction with strong hydrohalic acids (such as HCl, HBr, or HI) via an SN1 mechanism. youtube.comuky.edu In this process, the acid protonates the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation, which is then attacked by the halide ion to form the corresponding 3-halo-3-methylpyrrolidin-2-one. The stability of the tertiary carbocation intermediate facilitates this reaction pathway. youtube.com

A related substitution is seen in the synthesis of the analogous compound, 3-hydroxy-N-methyl-2-pyrrolidone, which can be formed by reacting 3-bromo-N-methyl-2-pyrrolidone with an alkaline earth metal carbonate or alkaline metal carbonate. libretexts.orgorganic-chemistry.org This demonstrates the feasibility of nucleophilic substitution at the C3 position.

| Reaction Type | Reagents | Mechanism | Product | Reference |

|---|---|---|---|---|

| Hydrohalogenation | HX (HCl, HBr, HI) | SN1 | 3-Halo-3-methylpyrrolidin-2-one | youtube.comuky.edu |

| Nucleophilic Substitution (reverse reaction example) | Alkaline (earth) metal carbonate | - | 3-Hydroxy-N-methyl-2-pyrrolidone | libretexts.orgorganic-chemistry.org |

Oxidation of the Hydroxyl Moiety

The tertiary nature of the hydroxyl group in this compound renders it resistant to oxidation under standard conditions. achemblock.commasterorganicchemistry.com Common oxidizing agents such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄) are generally unable to oxidize tertiary alcohols. masterorganicchemistry.combyjus.com This is because the oxidation of alcohols typically requires the presence of a hydrogen atom on the carbon bearing the hydroxyl group, which is absent in a tertiary alcohol. byjus.com

Therefore, direct oxidation of the 3-hydroxyl group to a ketone is not a feasible transformation for this compound. Any oxidative processes would likely lead to degradation of the molecule under harsh conditions.

Derivatization Strategies for Hydroxyl Protection and Functionalization

To perform reactions on other parts of the molecule, such as the lactam, without interference from the reactive hydroxyl group, it is often necessary to temporarily protect it. A variety of protecting groups are available for tertiary alcohols.

Silyl (B83357) ethers are a common choice for protecting hydroxyl groups. youtube.com Reagents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) can be used to form the corresponding silyl ether in the presence of a base like imidazole (B134444) or triethylamine. acsgcipr.org These protecting groups are generally stable to a range of reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. youtube.comorganic-chemistry.org

Other ether-forming protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) can also be employed. acsgcipr.orgorganic-chemistry.org The choice of protecting group depends on the specific reaction conditions to be used in subsequent steps and the desired orthogonality of deprotection.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl, base | Acid or Fluoride source (e.g., TBAF) | acsgcipr.org |

| tert-Butyldimethylsilyl | TBS | TBSCl, imidazole | Acid or Fluoride source (e.g., TBAF) | youtube.comacsgcipr.org |

| Methoxymethyl | MOM | MOMCl, base | Acidic conditions | acsgcipr.orgorganic-chemistry.org |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Acidic conditions | youtube.comorganic-chemistry.org |

Reactivity of the Lactam Moiety

The lactam ring contains an amide functional group, which can undergo various transformations, most notably reduction.

Reduction of the Lactam Carbonyl

The carbonyl group of the γ-lactam in this compound can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding 3-hydroxy-3-methylpyrrolidine. This transformation requires powerful reducing agents due to the resonance stability of the amide bond.

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing amides and lactams to the corresponding amines. libretexts.orgorganic-chemistry.orggoogle.comnih.gov The reaction with LiAlH₄ would convert this compound to 3-hydroxy-3-methylpyrrolidine. However, LiAlH₄ is highly reactive and may also react with the hydroxyl group.

Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), are also effective for the reduction of lactams. google.comchem960.com Boranes are generally considered more chemoselective than LiAlH₄ and may offer better functional group tolerance, potentially leaving the tertiary alcohol intact. google.com The mechanism involves the activation of the carbonyl by the Lewis acidic boron, followed by hydride transfer. google.com A patent describes the reduction of a protected 3-hydroxy-pyrrolidinone using a strong reducing agent to yield the corresponding pyrrolidine (B122466).

| Reducing Agent | Product | Key Features | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 3-Hydroxy-3-methylpyrrolidine | Strong, less chemoselective | libretexts.orgorganic-chemistry.orggoogle.comnih.gov |

| Borane-THF (BH₃-THF) | 3-Hydroxy-3-methylpyrrolidine | More chemoselective, better functional group tolerance | google.comchem960.com |

Interactions with Other Chemical Species

The chemical structure of this compound allows for various interactions with other chemical species. The closely related compound, N-methyl-2-pyrrolidone (NMP), is known to act as a penetration enhancer in transdermal drug delivery systems, suggesting its ability to interact with and temporarily alter the permeability of biological membranes. libretexts.org Furthermore, NMP has been shown to exhibit anti-inflammatory properties by increasing the expression of the transcription factor Kruppel-like factor 2 (KLF2).

Derivatives of pyrrolidin-2-one have also been investigated for their antioxidant activity. Studies on 3-pyrroline-2-one (B142641) derivatives, which share the core lactam structure, have demonstrated their potential to act as radical scavengers. google.comgoogle.com For instance, certain polysubstituted 3-hydroxy-3-pyrroline-2-ones have shown significant hydroxyl radical (HO•) scavenging activity. google.comgoogle.com This suggests that the pyrrolidinone scaffold can participate in electron transfer or hydrogen atom transfer processes to neutralize reactive oxygen species.

The polar nature of this compound, with its hydroxyl and lactam groups, also facilitates strong interactions with polar solvents like water through hydrogen bonding.

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile, known as a "Michael donor," to an α,β-unsaturated carbonyl compound, referred to as a "Michael acceptor." masterorganicchemistry.com The reaction proceeds by the nucleophile attacking the β-carbon of the unsaturated system, driven by the electrophilic nature of this position which is in conjugation with the electron-withdrawing carbonyl group. masterorganicchemistry.comlibretexts.org

In its native state, this compound is not a typical Michael acceptor because it lacks the required α,β-unsaturation. The carbon framework is saturated. However, a key functional group transformation—dehydration of the tertiary alcohol—can convert it into a potent Michael acceptor.

Formation of the Michael Acceptor

The presence of the hydroxyl group at the C3 position allows for a dehydration reaction, typically under acidic conditions, to eliminate a molecule of water. This elimination results in the formation of a carbon-carbon double bond between the α- and β-positions relative to the carbonyl group, yielding the α,β-unsaturated lactam, 3-methyl-3-pyrrolin-2-one . This transformation is crucial as it generates the electrophilic alkene necessary for conjugate addition.

Reaction Mechanism

Once 3-methyl-3-pyrrolin-2-one is formed, it can readily participate as a Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile (e.g., an enolate, a nitronate, or a thiolate). wikipedia.org The mechanism involves three main steps:

Nucleophile Formation : A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized carbanion or other nucleophile.

Conjugate Addition : The nucleophile attacks the electrophilic β-carbon of the unsaturated lactam. The electron density is pushed through the double bond to the carbonyl oxygen, forming an enolate intermediate.

Protonation : The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used or a solvent) to yield the final, neutral 1,4-adduct. masterorganicchemistry.com

This reaction is highly valuable as it allows for the stereoselective formation of substituted pyrrolidinone structures, which are common motifs in biologically active compounds. scielo.br

Detailed Research Findings

Research on conjugate additions to α,β-unsaturated lactams, such as the derivative of this compound, demonstrates their utility as synthetic intermediates. scielo.br A variety of nucleophiles (Michael donors) can be employed, leading to a diverse range of functionalized pyrrolidinone products. The specific conditions, including the choice of base, solvent, and temperature, can be optimized to control the reaction's efficiency and stereoselectivity.

The table below illustrates the potential Michael addition reactions involving 3-methyl-3-pyrrolin-2-one with various classes of Michael donors, based on established chemical principles for this reaction type.

Interactive Data Table: Michael Addition Reactions with 3-Methyl-3-pyrrolin-2-one

| Michael Donor (Nucleophile) | Reagents/Conditions | Product | Product Name |

| Diethyl malonate | NaOEt, EtOH |  | Diethyl 2-(4-methyl-5-oxo-pyrrolidin-3-yl)malonate |

| Nitromethane | DBU, THF |  | 4-Methyl-3-(nitromethyl)pyrrolidin-2-one |

| Thiophenol | Et₃N, CH₂Cl₂ |  | 4-Methyl-3-(phenylthio)pyrrolidin-2-one |

| Pyrrolidine | Neat, rt |  | 4-Methyl-3-(pyrrolidin-1-yl)pyrrolidin-2-one |

Mechanistic Investigations into 3 Hydroxy 3 Methylpyrrolidin 2 One Reactions

Reaction Pathway Elucidation

The elucidation of reaction pathways for 3-hydroxy-3-methylpyrrolidin-2-one (B6250229) and related compounds involves a combination of experimental studies and computational modeling to map the energetic landscapes of potential reaction coordinates.

Nucleophilic substitution is a fundamental reaction class for pyrrolidinones. However, for this compound specifically, the tertiary nature of the carbon at the 3-position presents a significant steric barrier, making a direct bimolecular nucleophilic substitution (SN2) reaction at this center highly improbable. The SN2 mechanism requires a backside attack by the nucleophile on the electrophilic carbon, a trajectory that is sterically blocked by the methyl group, the ring structure, and the carbonyl group. nih.govnih.gov

In related systems where the carbon at the 3-position is secondary, the SN2 pathway is more feasible. For instance, the synthesis of 3-hydroxy-N-methyl-2-pyrrolidone can be achieved from 3-bromo-N-methyl-2-pyrrolidone via reaction with a carbonate base. researchgate.net This transformation proceeds through a nucleophilic attack on the carbon bearing the bromine leaving group. The reaction is bimolecular, with the rate dependent on the concentrations of both the pyrrolidinone substrate and the nucleophile, characteristic of an SN2 mechanism. nih.gov

The general mechanism for an SN2 reaction involves the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving group, passing through a high-energy trigonal bipyramidal transition state. nih.gov Studies on other pyrrolidinone derivatives show that the ring can be functionalized with nucleophiles like amines at the C3-position, further highlighting the importance of nucleophilic substitution pathways in this class of compounds. libretexts.org

While less common than ionic pathways, radical reactions represent a potential transformation route for this compound, particularly under photochemical or high-temperature conditions, or in atmospheric chemistry. There is limited direct research on the radical pathways of this specific molecule; however, mechanistic principles can be inferred from studies on analogous compounds.

For example, the OH radical-initiated oxidation of ketones containing similar structural motifs, such as 3-hydroxy-2-butanone, has been investigated. copernicus.orgcopernicus.org A plausible radical mechanism for this compound initiated by an OH radical could involve hydrogen atom abstraction from one of the methylene (B1212753) carbons (C4 or C5) of the pyrrolidinone ring. This would generate a carbon-centered radical. This alkyl radical would then be expected to react rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). The fate of this peroxy radical would depend on the reaction conditions, but it could lead to the formation of hydroperoxides, alcohols, or carbonyl compounds through various termination or propagation steps. copernicus.org The primary generation of acetyl radicals (CH₃C(O)•) is a known pathway resulting from the bond scission adjacent to the carbonyl carbon in related radical oxidations. copernicus.org

Stereochemical Mechanism Studies

The C3 carbon of this compound is a chiral center, meaning any reaction at this position has significant stereochemical implications. The stereochemistry of the hydroxyl group has been noted as a potentially crucial factor for the biological affinity of some pyrrolidine (B122466) derivatives.

In the context of nucleophilic substitution, the mechanism dictates the stereochemical outcome. A hypothetical SN2 reaction at the C3-position (if the hydroxyl were converted to a good leaving group and the carbon were secondary) would proceed with a complete inversion of configuration. libretexts.org This is a direct consequence of the required backside attack by the nucleophile, which forces the molecule's geometry to turn "inside out" at the reaction center. libretexts.orgscribd.com

Conversely, if a reaction were to proceed through an SN1 mechanism, it would involve the formation of a planar carbocation intermediate. chemistrysteps.com The subsequent attack by a nucleophile could occur from either face of this planar intermediate, leading to a mixture of enantiomers, often resulting in partial or complete racemization. scribd.comchemistrysteps.com

Studies on the synthesis of related, highly substituted pyrrolidine-2,3-diones have demonstrated the achievement of high diastereoselectivity. nih.gov In these cases, the stereochemical outcome is controlled by the direction of the reagent's approach, which is dictated by the existing stereocenters on the ring. For instance, in a Claisen rearrangement to form a quaternary stereocenter, the allyl moiety was found to approach from the least sterically hindered face of the molecule, opposite to the substituent at the C5 position. nih.gov This highlights how the inherent structure of the pyrrolidinone ring can be used to direct the stereochemistry of reactions.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in dictating the mechanistic pathway, rate, and selectivity of reactions involving pyrrolidinone structures. They can activate the substrate, stabilize transition states, or enable entirely new reaction pathways.

In the synthesis of pyrrolidinones from levulinic acid, for example, heterogeneous catalysts such as palladium or gold supported on silica (B1680970) or titania are used to facilitate reductive amination. researchgate.net These catalysts provide a surface for the reaction to occur and activate the reactants. Similarly, organocatalysts derived from proline, a pyrrolidine-based amino acid, are widely used in asymmetric synthesis to control the stereochemical outcome of reactions like aldol (B89426) and Michael additions. nih.gov

Computational studies on the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) with malononitrile (B47326) showed that a catalyst like lithium ethoxide significantly lowers the activation energy of the rate-determining step compared to the uncatalyzed reaction. nih.gov The catalyst participates directly in the mechanism, often by acting as a base to deprotonate a substrate or as a Lewis acid to activate a carbonyl group.

The table below summarizes the roles of various catalysts and reagents in reactions involving pyrrolidinone and related structures.

| Catalyst/Reagent | Reaction Type | Role in Mechanism |

| Iridium Complex (e.g., Vaska's complex) | Reductive [3+2] Cycloaddition | Catalyzes the reductive generation of an azomethine ylide from a lactam precursor, enabling cycloaddition. acs.org |

| Palladium Catalyst (e.g., Pd(OAc)₂, Pd(OH)₂/C) | Tsuji-Trost Allylation / Hydrogenation | Facilitates nucleophilic attack on an allyl group (Tsuji-Trost) or activates double bonds for hydrogenation. nih.gov |

| Pyrrolidine | Nitrone Formation | Acts as a bifunctional catalyst: liberates the free hydroxylamine (B1172632) and activates the aldehyde via iminium ion formation. acs.org |

| p-Toluenesulfonic acid | Esterification | Acts as a Brønsted acid catalyst to protonate the carbonyl oxygen of levulinic acid, activating it for nucleophilic attack by an alcohol. researchgate.net |

| Lithium Ethoxide | Knoevenagel Condensation | Functions as a base to deprotonate malononitrile, generating a carbanion nucleophile, and lowers the overall activation energy of the reaction sequence. nih.gov |

Computational Chemistry Applications in 3 Hydroxy 3 Methylpyrrolidin 2 One Research

Prediction of Reaction Pathways and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping out potential chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By identifying the lowest energy pathway on the potential energy surface, chemists can predict the most likely reaction mechanism and identify rate-determining steps.

For 3-Hydroxy-3-methylpyrrolidin-2-one (B6250229), these methods could be used to explore its synthesis, degradation, or further functionalization. For instance, DFT calculations can elucidate the mechanism of its formation or its reactivity towards nucleophiles or electrophiles. Studies on related pyrrolidinone derivatives demonstrate that computational analysis can effectively predict stereoselectivity and the influence of substituents on reaction barriers. emich.edu

A typical computational workflow for predicting a reaction pathway involves:

Geometry Optimization: Calculating the lowest-energy structure for all species (reactants, products, intermediates).

Transition State Searching: Locating the saddle point on the potential energy surface that represents the energy barrier between two states.

Frequency Calculation: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and obtaining thermodynamic data like Gibbs free energy. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction

This table illustrates the type of data generated from DFT calculations for a hypothetical reaction involving this compound. The values represent the relative Gibbs free energies (ΔG) that would be calculated to map the reaction progress.

| Species | Description | Relative Gibbs Free Energy (ΔG) in kcal/mol (Illustrative) |

| This compound + Reagent | Reactants | 0.0 |

| Transition State 1 (TS1) | Rate-determining step | +25.0 |

| Intermediate | Reaction Intermediate | -5.0 |

| Transition State 2 (TS2) | Second step | +15.0 |

| Product Complex | Product | -15.0 |

Note: This data is illustrative to demonstrate the output of a computational study and is not from a published study on this specific reaction.

Analysis of Conformational Flexibility and Solvation Effects

The three-dimensional shape (conformation) of a molecule is critical to its physical properties and biological activity. This compound possesses a flexible five-membered ring and a hydroxyl group, which can lead to multiple low-energy conformations. Computational methods are used to perform a conformational analysis to identify these stable conformers and determine their relative populations. researchgate.net This is often achieved by systematically rotating torsion angles and calculating the energy of each resulting structure. researchgate.net

Solvation effects, or how a solvent influences a molecule's properties and conformation, are also crucial. Computational chemistry employs two main types of solvation models: wikipedia.org

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD). numberanalytics.comyoutube.com These models are computationally efficient and good for calculating solvation free energies. nih.gov

Explicit Solvation Models: Individual solvent molecules are included in the simulation, typically in molecular dynamics (MD) simulations. mdpi.comfrontiersin.org This approach provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the compound and water molecules.

Studies on similar heterocyclic systems show that the relative stability of conformers can change significantly between the gas phase and a solvent environment, highlighting the importance of including solvation effects in computational models. mdpi.com

Table 2: Illustrative Conformational Analysis and Solvation Data

This table shows hypothetical results from a conformational search and solvation energy calculation for the two most stable conformers of this compound.

| Conformer | Dihedral Angle (C2-C3-C4-N1) (Illustrative) | Relative Energy (Gas Phase, kcal/mol) | Solvation Free Energy in Water (kcal/mol) | Boltzmann Population in Water at 298 K (%) |

| Conf-1 | 20.5° | 0.0 | -8.5 | 75% |

| Conf-2 | -18.9° | 1.2 | -7.9 | 25% |

Note: This data is for illustrative purposes. The values demonstrate how computational analysis can quantify conformational preferences and the impact of solvent.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity (QSAR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. nih.gov The goal is to develop a mathematical model that can predict the property for new, untested compounds.

A QSPR study involves several key steps:

Dataset Assembly: A set of molecules with known experimental property values is collected.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These can describe steric, electronic, topological, or thermodynamic features.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a correlation between a subset of descriptors and the property of interest.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. tandfonline.com

For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or retention time in chromatography by including it in a dataset of related pyrrolidinone derivatives. QSAR studies on pyrrolidinones have successfully modeled their antiarrhythmic and enzyme inhibitory activities. nih.govnih.gov Such models provide valuable insights into which structural features are most important for a given property, guiding the design of new compounds with desired characteristics.

Applications in Advanced Organic Synthesis

3-Hydroxy-3-methylpyrrolidin-2-one (B6250229) as a Synthetic Building Block

As a synthetic building block, this compound offers chemists a rigid and functionalized scaffold to construct diverse and complex molecules. The presence of the hydroxyl group, the lactam functionality, and the chiral center at the C3 position allows for a wide range of chemical modifications, making it a strategic starting point for multi-step syntheses.

Construction of Complex Organic Architectures

The structure of this compound is particularly well-suited for the construction of complex, three-dimensional organic architectures, most notably spirocyclic systems. Spiro compounds, where two rings are connected through a single shared atom, are of significant interest in medicinal chemistry due to their rigid conformations and novel chemical space.

A primary application of this building block is in the synthesis of spiropyrrolidinyl-oxindoles. These complex heterocyclic systems are the core of numerous biologically active alkaloids isolated from various natural sources. rsc.org Synthetic strategies, such as multicomponent 1,3-dipolar cycloaddition reactions, can utilize derivatives of the pyrrolidinone scaffold to react with isatins and other components to form these intricate spiro-oxindole structures. google.com The 3-substituted-3-hydroxy-2-oxindole unit, which can be formed using pyrrolidinone-based precursors, is a core component in several natural products and is a target in drug discovery programs for its potential therapeutic activities. mdpi.com These reactions often assemble multiple starting materials in a single step, demonstrating the efficiency of using building blocks like this compound to rapidly generate molecular complexity. researchgate.netgoogle.com

Precursor to Structurally Diverse Heterocycles

The reactivity of this compound allows it to serve as a precursor to a wide array of structurally diverse heterocycles. The γ-lactam ring is a key structural subunit in many bioactive compounds, and the ability to modify this core structure is a central theme in medicinal chemistry. researchgate.net

The functional groups on the molecule can be manipulated to produce different heterocyclic systems. For instance, the lactam can be opened, or the hydroxyl group can be converted into other functional groups or used as a handle for attaching other molecular fragments. This versatility makes it a valuable starting material for creating libraries of compounds for drug discovery. The general class of 3-pyrrolin-2-ones, to which this compound belongs, are recognized as important intermediates for further functionalization in organic synthesis. researchgate.netnih.gov Through various synthetic methods, including cycloadditions and multicomponent reactions, this pyrrolidinone core can be transformed into other N-heterocycles, expanding its utility beyond a single structural class. nih.gov

Role in Chiral Molecule Synthesis

In addition to its utility as a scaffold, the chiral nature of this compound makes it a valuable asset in asymmetric synthesis—the synthesis of molecules in an enantiomerically pure form. The biological activity of many pharmaceuticals is dependent on their specific three-dimensional arrangement (stereochemistry), making chiral synthesis critically important.

When used in its optically pure form, such as (R)-3-hydroxy-1-methylpyrrolidin-2-one, the compound can impart its chirality to the final product. mdpi.com This is known as a chiral building block approach. Synthetic routes have been developed to produce enantiomerically pure 3-hydroxypyrrolidine compounds from readily available chiral starting materials like malic acid or epichlorohydrin. uky.edunih.gov These chiral precursors can then be used in the synthesis of complex targets, ensuring the correct stereochemistry in the final molecule.

An example of this application is in the synthesis of chiral pyrrolidine-based inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), where the specific stereochemistry of the pyrrolidine (B122466) ring is crucial for binding and activity. nih.gov Furthermore, chiral 3-hydroxy-2-pyrrolidinones have been used as key intermediates in the total synthesis of natural products, such as the alkaloid (-)-vasicol. nih.gov The synthesis of new chiral pyrrolidines for applications in organocatalysis also highlights the importance of this structural motif.

Development of Agrochemical Precursors

While the primary documented applications of this compound and its close analogues are in the pharmaceutical realm, the pyrrolidinone scaffold is also of interest in the development of agrochemicals. The biological activity inherent in this class of molecules extends beyond human medicine.

Patents have been filed for pyrrolidinone derivatives for use as herbicides, indicating the potential of this chemical family in agriculture. google.com Furthermore, various derivatives of pyrrolidin-2-one have demonstrated a range of biological effects, including antimicrobial and antioxidant activities, which are relevant to the development of new fungicides, bactericides, or agents that help plants withstand environmental stress. researchgate.netnih.gov Although the direct use of this compound as a commercial agrochemical precursor is not widely documented, its status as a versatile building block for biologically active molecules makes it and the broader pyrrolidinone class compounds of potential value in the search for novel agricultural products.

Mentioned Compounds

| Compound Name | Molecular Formula |

| This compound | C₅H₉NO₂ |

| (R)-3-hydroxy-1-methylpyrrolidin-2-one | C₅H₉NO₂ |

| Spiropyrrolidinyl-oxindole | Varies |

| Isatin | C₈H₅NO₂ |

| (-)-Vasicol | C₁₁H₁₂N₂O₂ |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Varies |

Structural Significance in Natural Product Chemistry

Occurrence of the Pyrrolidinone Core in Natural Products

The versatility of the pyrrolidinone core is evident in the diverse range of biological activities exhibited by the natural products that contain it. These activities include antibacterial, antifungal, antitumor, and antiviral properties. Several notable examples of natural products featuring the 2-pyrrolidinone (B116388) scaffold are presented in the table below.

| Natural Product | Source Organism | Noteworthy Biological Activity |

| Lactacystin | Streptomyces species | Potent and selective proteasome inhibitor |

| Thiomarinol A | Alteromonas rava sp. nov. SANK 73390 | Broad-spectrum antibiotic |

| Holomycin | Streptomyces clavuligerus | Antibiotic |

| Thiolutin | Streptomyces albus | Antibiotic and antifungal |

The prevalence and diverse applications of the pyrrolidinone core in natural products have made it an attractive target for synthetic chemists, leading to the development of various strategies for its construction and incorporation into complex molecules. nih.govresearchgate.net

3-Hydroxy-3-methylpyrrolidin-2-one (B6250229) as an Intermediate in Natural Product Total Synthesis

The chiral tertiary alcohol, this compound, serves as a valuable and versatile building block in the asymmetric synthesis of complex natural products. Its utility stems from the presence of a stereogenic center and multiple functional groups that can be strategically manipulated to construct larger, more intricate molecular architectures.

Tubulysins are a class of highly cytotoxic peptides of myxobacterial origin that exhibit potent antimitotic activity by inhibiting tubulin polymerization. A key structural component of these complex natural products is the unusual amino acid, Tubuvaline (Tuv). The synthesis of Tubuvaline and its subsequent incorporation into the tubulysin (B8622420) framework often utilizes this compound as a chiral precursor.

The synthesis of Tubulysin D, for example, has been accomplished using (R)-3-hydroxy-3-methylpyrrolidin-2-one as a starting material. This chiral lactam allows for the stereoselective introduction of the C3 hydroxyl group and the adjacent quaternary carbon, which are characteristic features of the Tuv fragment. The synthetic route typically involves the protection of the hydroxyl and amino functionalities of the pyrrolidinone, followed by a series of transformations to elaborate the side chain and ultimately open the lactam ring to reveal the desired amino acid. The use of this building block has been instrumental in the development of synthetic routes to various tubulysin analogs, facilitating the exploration of their structure-activity relationships.

The pyrrolidinone scaffold is a common feature in a wide variety of indole (B1671886) alkaloids. mdpi.com While this compound may not always be a direct precursor to the final indole alkaloid structure, the chemical principles and transformations associated with this and similar lactams are highly relevant to the synthesis of this class of natural products. The pyrrolidinone ring can be viewed as a synthon for a functionalized five-membered ring that can be strategically incorporated into a larger polycyclic system.

For instance, synthetic strategies toward certain indole alkaloids may involve the use of pyrrolidinone derivatives that can be ring-opened and subsequently cyclized to form more complex heterocyclic frameworks fused to an indole nucleus. The hydroxyl group at the C3 position of this compound provides a convenient handle for further functionalization or for directing stereoselective reactions, which is a critical aspect in the construction of the often complex and stereochemically rich structures of indole alkaloids.

The chemical modification of this compound provides a powerful platform for the generation of diverse libraries of natural product analogs. The presence of three distinct functional handles—the lactam nitrogen, the tertiary hydroxyl group, and the enolizable position adjacent to the carbonyl group—allows for a wide range of derivatization reactions.

N-Functionalization: The nitrogen atom of the lactam can be readily alkylated, acylated, or arylated to introduce a variety of substituents. This allows for the synthesis of analogs that mimic the substitution patterns found in natural products or for the introduction of novel chemical groups to probe structure-activity relationships.

O-Functionalization: The tertiary hydroxyl group can be converted into ethers, esters, or other functional groups. This can be used to modulate the pharmacokinetic properties of the resulting analogs, such as their solubility and metabolic stability, or to attach reporter tags for biological studies.

Ring Modification: The pyrrolidinone ring itself can be subjected to various transformations. Ring-opening reactions, for instance, can provide access to linear amino acid derivatives, as exemplified by the synthesis of Tubuvaline. Alternatively, reactions at the C4 and C5 positions can be employed to introduce additional substituents and stereocenters.

Through the systematic application of these derivatization strategies, chemists can create a wide array of natural product analogs based on the this compound scaffold. This approach is invaluable for optimizing the biological activity of lead compounds and for the development of new chemical probes to investigate complex biological systems.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-3-methylpyrrolidin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis often involves cyclization or amidation reactions. For example, analogous pyrrolidinones are synthesized via base-catalyzed 5-exo-dig cyclization of propargylamines with acylating agents like ethyl malonyl chloride . Optimization includes controlling temperature (e.g., 0–50°C for cyclization ), stoichiometry, and catalyst selection. Reaction monitoring via TLC or HPLC is critical to track intermediate formation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact, as similar compounds may cause irritation .

- Ventilation : Work in a fume hood to prevent inhalation exposure .

- Storage : Keep in tightly sealed containers under dry conditions at 2–8°C for stability .

- Spill Management : Neutralize spills with inert absorbents and dispose of waste per hazardous material guidelines .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer :

- Chromatography : Employ HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity .

- Spectroscopy : Use - and -NMR to confirm structural integrity. FT-IR can identify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across solvents?

- Methodological Answer :

- Solubility Screening : Conduct systematic solubility tests in DMSO, water, and organic solvents (e.g., ethanol, DCM) at varying temperatures (25–50°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification .

- Cosolvent Systems : Evaluate solubility enhancement using co-solvents (e.g., 20% DMAc in water) or surfactants .

- Computational Modeling : Predict solubility parameters via Hansen solubility spheres or COSMO-RS simulations to guide experimental design .

Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with polar mobile phases to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like acetonitrile/water mixtures .

- Dynamic NMR : Study conformational equilibria or diastereomer interconversion using variable-temperature NMR .

Q. How can researchers assess the ecological impact of this compound given limited toxicity data?

- Methodological Answer :

- Read-Across Analysis : Use toxicity data from structurally similar compounds (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one) to estimate hazards .

- In Silico Tools**: Apply QSAR models (e.g., ECOSAR) to predict biodegradability and bioaccumulation potential .

- Microcosm Studies : Evaluate soil mobility and microbial degradation in controlled environmental chambers .

Q. What methodologies are recommended for quantifying trace impurities in this compound samples?

- Methodological Answer :

- LC-MS/MS : Use triple quadrupole MS with MRM mode to detect impurities at ppm levels. Calibrate against reference standards (e.g., EP-grade impurities) .

- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products via stability-indicating assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.